7-Azidoheptansäure

Übersicht

Beschreibung

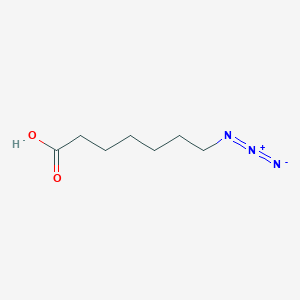

7-Azidoheptanoic Acid is a chemical compound with the molecular formula C7H13N3O2 . It has an average mass of 171.197 Da and a monoisotopic mass of 171.100784 Da .

Synthesis Analysis

The synthesis of 7-Azidoheptanoic Acid involves several steps. The process starts with Boc-Lys(Cbz)-OH, which is dissolved in dry DMF. K2CO3 is then added, followed by the gradual addition of MeI. The mixture is stirred overnight at 80°C . The reaction mixture is then quenched by the addition of water and extracted by EtOAc. The EtOAc layers are combined, washed with brine, and dried by anhydrous Na2SO4. The crude product is then purified by silica gel flash column chromatography .

Molecular Structure Analysis

The molecular structure of 7-Azidoheptanoic Acid consists of 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

7-Azidoheptanoic Acid has several physical and chemical properties. It has 5 hydrogen bond acceptors and 1 hydrogen bond donor. It also has 7 freely rotating bonds. Its ACD/LogP value is 1.28, and its ACD/LogD values are 0.88 at pH 5.5 and -0.92 at pH 7.4 .

Wissenschaftliche Forschungsanwendungen

Biokonjugation und Medikamentenentwicklung

7-Azidoheptansäure ist ein vielseitiges Molekül, das in der Biokonjugation verwendet wird . Es kann an verschiedene Biomoleküle, einschließlich Proteinen und Antikörpern, angehängt werden, ohne deren Funktion zu beeinträchtigen. Dies macht es in der Medikamentenentwicklung wertvoll für die Entwicklung gezielter Therapien. Durch die Konjugation von Medikamenten an Antikörper über die Azidgruppe können Forscher Behandlungen auf bestimmte Zellen lenken, Nebenwirkungen reduzieren und die Wirksamkeit verbessern.

Peptidsynthese

In der Biochemie spielt this compound eine entscheidende Rolle in der Peptidsynthese . Ihre Azidgruppe kann an Click-Chemie-Reaktionen teilnehmen, einer Klasse biokompatibler chemischer Reaktionen, die schnell und spezifisch sind. Diese Eigenschaft ist besonders nützlich bei der Synthese von Peptiden mit präzisen Modifikationen, was für die Untersuchung von Proteinfunktionen und -interaktionen unerlässlich ist.

Pharmazeutische Forschung

Die Azidfunktionalität von this compound wird in der pharmazeutischen Forschung zur Entwicklung von Prodrugs genutzt . Prodrugs sind inaktive Verbindungen, die im Körper zu aktiven Medikamenten metabolisiert werden können. Die Azidgruppe kann in Aminogruppen umgewandelt werden, die häufig in bioaktiven Molekülen vorkommen, wodurch das Design von Verbindungen mit besseren pharmakokinetischen Eigenschaften ermöglicht wird.

Materialwissenschaft

This compound findet aufgrund ihrer Fähigkeit, kovalente Bindungen mit einer Vielzahl von Substraten zu bilden, Anwendungen in der Materialwissenschaft . Es kann verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren, z. B. um hydrophobe oder hydrophile Oberflächen zu erzeugen, was bei der Entwicklung von biomedizinischen Geräten und Implantaten wichtig ist.

Landwirtschaftliche Forschung

Im Bereich der Landwirtschaft kann this compound verwendet werden, um natürliche Verbindungen zu modifizieren, um ihre Aktivität als Biopestizide oder Düngemittel zu verbessern . Die Azidgruppe ermöglicht die Einführung zusätzlicher funktioneller Gruppen, die die Löslichkeit, Stabilität oder biologische Aktivität dieser Verbindungen verbessern können.

Umweltwissenschaft

Die Umweltwissenschaft profitiert von der Verwendung von this compound bei der Untersuchung des Abbaus von Schadstoffen . Forscher können damit Verbindungen synthetisieren, die Schadstoffe imitieren, um die Abbaumechanismen zu untersuchen und effektive Bioremediationsstrategien zu entwickeln.

Industrielle Anwendungen

Industriell wird this compound als Baustein bei der Synthese komplexer Moleküle verwendet . Ihre reaktive Azidgruppe kann verwendet werden, um stickstoffhaltige funktionelle Gruppen in Industriechemikalien einzuführen, die einzigartige Eigenschaften wie erhöhte Reaktivität oder Stabilität verleihen können.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that azides, such as the one present in 7-azidoheptanoic acid, are highly reactive and can participate in various organic synthesis reactions .

Mode of Action

7-Azidoheptanoic Acid is an organic compound that contains an azide group and a carboxylic acid group . The azide group gives it good reactivity, allowing it to participate in various organic synthesis reactions . The carboxylic acid group provides it with good water solubility . Through reactions with other compounds, 7-Azidoheptanoic Acid can generate a variety of derivatives .

Pharmacokinetics

Its carboxylic acid group suggests that it may have good water solubility , which could potentially influence its absorption and distribution.

Biochemische Analyse

Biochemical Properties

7-Azidoheptanoic Acid interacts with various biomolecules in biochemical reactions. It is primarily used in chemical biology for the synthesis of protein probes . As a specific marker for proteins, it aids in studying the structure and function of proteins . Its unique chemical properties make it an important tool for marking and tracking in biological experiments .

Cellular Effects

Given its role in protein probe synthesis, it can be inferred that it may influence cell function by interacting with various proteins within the cell .

Molecular Mechanism

The molecular mechanism of 7-Azidoheptanoic Acid primarily involves its interaction with proteins. It is often synthesized through the reaction of amino acid molecules with nitric anhydride . This reaction introduces azide atoms into the side chain of the synthetic molecule .

Eigenschaften

IUPAC Name |

7-azidoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-10-9-6-4-2-1-3-5-7(11)12/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFLEAPQHWPYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=[N+]=[N-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)

![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)

![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)

![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)